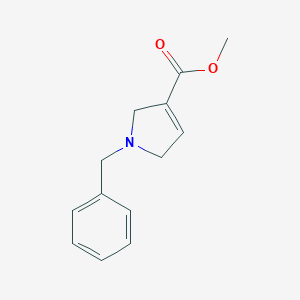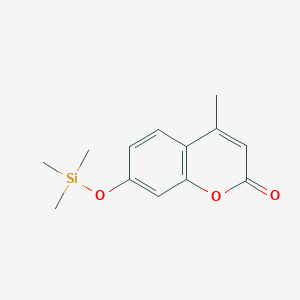![molecular formula C12H12INO5 B021073 2-[(4-Iodobenzoyl)amino]pentanedioic acid CAS No. 104252-71-3](/img/structure/B21073.png)
2-[(4-Iodobenzoyl)amino]pentanedioic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(4-Iodobenzoyl)amino]pentanedioic acid, also known as IBPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine and biochemistry. IBPA is a derivative of the amino acid glutamic acid and has a molecular weight of 407.15 g/mol.
Mécanisme D'action
The mechanism of action of 2-[(4-Iodobenzoyl)amino]pentanedioic acid is not fully understood. However, it is believed that 2-[(4-Iodobenzoyl)amino]pentanedioic acid inhibits the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. 2-[(4-Iodobenzoyl)amino]pentanedioic acid may also have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.
Effets Biochimiques Et Physiologiques
2-[(4-Iodobenzoyl)amino]pentanedioic acid has been shown to have a number of biochemical and physiological effects. 2-[(4-Iodobenzoyl)amino]pentanedioic acid has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. 2-[(4-Iodobenzoyl)amino]pentanedioic acid has also been shown to reduce the severity of inflammation by inhibiting the production of pro-inflammatory cytokines. 2-[(4-Iodobenzoyl)amino]pentanedioic acid has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative disorders.
Avantages Et Limitations Des Expériences En Laboratoire
2-[(4-Iodobenzoyl)amino]pentanedioic acid has a number of advantages and limitations for lab experiments. 2-[(4-Iodobenzoyl)amino]pentanedioic acid is a relatively stable compound and can be easily synthesized in the lab. 2-[(4-Iodobenzoyl)amino]pentanedioic acid has been extensively studied in vitro and in vivo, making it a useful tool for researchers. However, 2-[(4-Iodobenzoyl)amino]pentanedioic acid can be expensive to synthesize and may not be readily available to all researchers.
Orientations Futures
There are a number of future directions for research on 2-[(4-Iodobenzoyl)amino]pentanedioic acid. One area of research is the development of 2-[(4-Iodobenzoyl)amino]pentanedioic acid analogs that may have improved efficacy and reduced toxicity. Another area of research is the development of targeted delivery systems for 2-[(4-Iodobenzoyl)amino]pentanedioic acid that may improve its bioavailability and reduce off-target effects. Finally, 2-[(4-Iodobenzoyl)amino]pentanedioic acid may be useful in combination with other drugs for the treatment of cancer and other diseases.
Méthodes De Synthèse
2-[(4-Iodobenzoyl)amino]pentanedioic acid can be synthesized using a multi-step process. The first step involves the synthesis of 4-iodobenzoyl chloride from 4-iodobenzoic acid. The second step involves the reaction of 4-iodobenzoyl chloride with glutamic acid to produce N-(4-iodobenzoyl)-L-glutamic acid. The final step involves the reduction of N-(4-iodobenzoyl)-L-glutamic acid to produce 2-[(4-Iodobenzoyl)amino]pentanedioic acid.
Applications De Recherche Scientifique
2-[(4-Iodobenzoyl)amino]pentanedioic acid has been extensively studied for its potential applications in the field of medicine and biochemistry. 2-[(4-Iodobenzoyl)amino]pentanedioic acid has been shown to inhibit the growth of cancer cells in vitro and in vivo. 2-[(4-Iodobenzoyl)amino]pentanedioic acid has also been shown to have anti-inflammatory properties and can reduce the severity of inflammation in animal models. 2-[(4-Iodobenzoyl)amino]pentanedioic acid has been studied for its potential applications in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
Propriétés
Numéro CAS |
104252-71-3 |
|---|---|
Nom du produit |
2-[(4-Iodobenzoyl)amino]pentanedioic acid |
Formule moléculaire |
C12H12INO5 |
Poids moléculaire |
377.13 g/mol |
Nom IUPAC |
2-[(4-iodobenzoyl)amino]pentanedioic acid |
InChI |
InChI=1S/C12H12INO5/c13-8-3-1-7(2-4-8)11(17)14-9(12(18)19)5-6-10(15)16/h1-4,9H,5-6H2,(H,14,17)(H,15,16)(H,18,19) |
Clé InChI |
PQOYLAVKDNWUOQ-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C(=O)NC(CCC(=O)O)C(=O)O)I |
SMILES canonique |
C1=CC(=CC=C1C(=O)NC(CCC(=O)O)C(=O)O)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



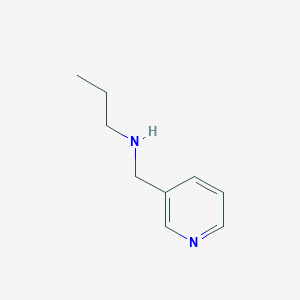

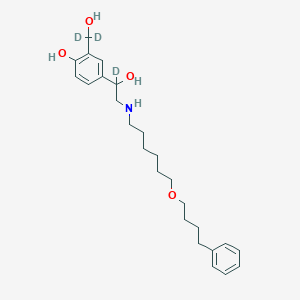
![(E)-1-[4-(4-amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl]-3-(4-azidophenyl)prop-2-en-1-one](/img/structure/B20997.png)

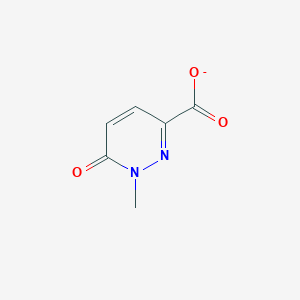
![7-{[Amino(phenyl)acetyl]amino}-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B21000.png)
![7-Bromobicyclo[4.2.0]octa-1,3,5-triene](/img/structure/B21010.png)
